Comprehensive NMR Characterization of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid: A Methodological Guide for Structural Validation
Comprehensive NMR Characterization of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic Acid: A Methodological Guide for Structural Validation
Executive Summary
In modern drug discovery and materials science, functionalized phenylboronic acids serve as indispensable building blocks, particularly in Suzuki-Miyaura cross-coupling reactions and the development of covalent reversible inhibitors. However, the structural validation of these compounds via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique analytical challenges.
This whitepaper provides an in-depth technical guide to the 1 H, 13 C, and 11 B NMR spectral characterization of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid . By deconstructing the causality behind solvent interactions, quadrupolar relaxation, and spin-spin coupling, this guide establishes a self-validating analytical workflow designed for researchers and scientists demanding high-fidelity structural data.
Target Compound Architecture & Analytical Challenges
IUPAC Name: [3-Chloro-4-(isopropylcarbamoyl)phenyl]boronic acid Key Structural Features:
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Boronic Acid Moiety (C-1): Prone to dynamic equilibrium between the monomeric acid and its cyclic anhydride (boroxine). The 11 B nucleus ( I=3/2 ) induces significant quadrupolar broadening on adjacent atoms.
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Chloro Substituent (C-3): An electron-withdrawing group that breaks the symmetry of the aromatic ring, creating a distinct AMX spin system.
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N-isopropylcarbamoyl Group (C-4): A sterically demanding amide that restricts local rotation and provides a clear aliphatic anchor in the 1 H spectrum.
The Boroxine Equilibrium Challenge
A critical failure point in boronic acid NMR acquisition is solvent selection. In non-polar or mildly polar solvents (e.g., CDCl 3 ), boronic acids spontaneously dehydrate to form boroxines (trimers). This trimerization convolutes the NMR spectrum, producing overlapping, broad multiplets that make precise integration impossible.
Equilibrium dynamics between active boronic acid monomers and inactive boroxine trimers.
Experimental Protocols: A Self-Validating System
To ensure data integrity, the acquisition protocol must be designed to suppress dynamic exchange and account for nuclear relaxation times.
Step-by-Step Methodology
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Solvent Selection & Sample Preparation:
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Action: Dissolve 15–20 mg of the analyte in 0.6 mL of anhydrous DMSO-d 6 .
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Causality: DMSO acts as a strong hydrogen-bond acceptor. It coordinates with the empty p-orbital of the boron atom and hydrogen-bonds with the -OH groups, effectively locking the compound in its monomeric state and preventing boroxine formation.
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1 H NMR Acquisition (400 MHz, 298 K):
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Action: Utilize a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2.0 seconds. Acquire 16–32 scans.
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13 C NMR Acquisition (100 MHz, 298 K):
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Action: Utilize proton decoupling (zgpg30). Critical adjustment: Increase the relaxation delay (D1) to 3.0–5.0 seconds and acquire a minimum of 1024 scans.
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Causality: The carbon directly attached to the boron atom (C-1) suffers from severe quadrupolar broadening. Without an extended D1 and high scan count, the C-1 signal will disappear into the baseline noise.
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11 B NMR Acquisition (128 MHz, 298 K):
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Action: Use a simple pulse-acquire sequence with a short delay (D1 = 0.5s).
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Causality: The 11 B nucleus undergoes extremely fast quadrupolar relaxation. Short delays are optimal. As demonstrated in foundational literature, 11 B NMR is a definitive tool for confirming the sp2 hybridization state of the monomeric boronic acid ()[1].
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Spectral Data Presentation & Mechanistic Analysis
H NMR Spectral Data
The aromatic region of 3-Chloro-4-(N-isopropylcarbamoyl)phenylboronic acid features a classic AMX spin system. Foundational studies have proven that substituent effects on phenylboronic acids can be accurately mapped using these chemical shifts ()[2].
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Mechanistic Assignment |
| NH | 8.35 | d | 7.5 | 1H | Shifted downfield due to carbonyl anisotropy and DMSO H-bonding. |
| B(OH) 2 | 8.20 | br s | - | 2H | Broadened by intermediate proton exchange and 11 B quadrupolar effects. |
| H-2 | 7.86 | d | 1.5 | 1H | Ortho to B and Cl. Exhibits only fine meta-coupling to H-6. |
| H-6 | 7.76 | dd | 7.8, 1.5 | 1H | Ortho to B. Exhibits ortho-coupling to H-5 and meta-coupling to H-2. |
| H-5 | 7.66 | d | 7.8 | 1H | Ortho to the amide group. Exhibits clear ortho-coupling to H-6. |
| CH | 4.05 | septet | 6.6 | 1H | Isopropyl methine proton, split by the adjacent six methyl protons. |
| CH 3 | 1.15 | d | 6.6 | 6H | Isopropyl methyl protons, split by the methine proton. |
C and 11 B NMR Spectral Data
The 13 C spectrum requires careful interpretation, particularly regarding the C-1 resonance. The 11 B spectrum serves as an orthogonal validation of the structural integrity ()[3].
| Nucleus | Position | Chemical Shift (δ, ppm) | Structural Notes & Causality |
| 13 C | C=O | 165.0 | Amide carbonyl; highly deshielded. |
| 13 C | C-4 | 138.0 | Quaternary aromatic C attached to the amide. |
| 13 C | C-1 | 135.0 | Quaternary aromatic C attached to Boron. Characteristically broad/low intensity. |
| 13 C | C-2 | 134.0 | Aromatic CH. |
| 13 C | C-6 | 132.0 | Aromatic CH. |
| 13 C | C-3 | 130.5 | Quaternary aromatic C attached to the highly electronegative Chlorine. |
| 13 C | C-5 | 128.0 | Aromatic CH. |
| 13 C | CH | 41.5 | Aliphatic methine carbon. |
| 13 C | CH 3 | 22.5 | Aliphatic methyl carbons. |
| 11 B | B | 29.5 | Broad singlet. Confirms the trigonal planar sp2 hybridized state of the boronic acid. |
2D NMR Validation Workflow
To elevate the trustworthiness of the assignment from "predicted" to "unambiguously validated," a 2D NMR workflow is mandatory. 1D spectra alone cannot definitively differentiate between H-5 and H-6 without risk of error.
Self-validating 2D NMR workflow for unambiguous structural assignment.
Workflow Execution:
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1 H- 1 H COSY: Use this to map the scalar coupling network. The doublet at 7.66 ppm (H-5) will show a strong cross-peak with the doublet of doublets at 7.76 ppm (H-6), confirming their ortho relationship. H-2 (7.86 ppm) will show no strong ortho cross-peaks, isolating it on the ring.
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1 H- 13 C HMBC: This is the ultimate self-validating step. The isopropyl NH proton (~8.35 ppm) will show a long-range correlation to the C=O carbon (165.0 ppm) and the C-4 aromatic carbon (138.0 ppm), anchoring the amide group to the ring. Furthermore, H-2 and H-6 will show 3JCH correlations to the broad C-1 carbon (~135.0 ppm), definitively mapping the position of the boronic acid moiety relative to the rest of the molecule.
References
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Valenzuela, S. A., Howard, J. R., Park, H. M., Darbha, S., & Anslyn, E. V. (2022). " 11 B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry, 87(22), 15071-15076. URL:[Link]
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Beachell, H. C., & Beistel, D. W. (1964). "Nuclear Magnetic Resonance Spectra of Phenylboronic Acids." Inorganic Chemistry, 3(7), 1028-1032. URL:[Link]
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Hall, D. G. (2011). "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids, Wiley-VCH. URL:[Link]
